2-Fluoro-5-formyl-3-methylbenzoic acid
CAS No.:
VCID: VC20686193
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-5-formyl-3-methylbenzoic acid is an aromatic compound belonging to the class of benzoic acids. It is characterized by the presence of a fluoro group at the 2-position, a formyl group at the 5-position, and a methyl substituent at the 3-position on a benzoic acid framework. This unique structural arrangement contributes to its distinctive chemical and biological properties, making it relevant for research in organic synthesis and medicinal chemistry. SynthesisSeveral synthetic routes have been explored for preparing 2-fluoro-5-formyl-3-methylbenzoic acid. These methods typically involve:
ApplicationsThe compound has potential applications in various fields:
Comparison with Related Compounds
The combination of fluoro, formyl, and methyl substituents on a benzoic acid framework makes 2-fluoro-5-formyl-3-methylbenzoic acid distinct from its analogs, offering enhanced reactivity and possibly unique biological activities. Research ImplicationsThe compound's structural attributes suggest several avenues for future research:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-Fluoro-5-formyl-3-methylbenzoic acid | ||||||||||||
Molecular Formula | C9H7FO3 | ||||||||||||
Molecular Weight | 182.15 g/mol | ||||||||||||
IUPAC Name | 2-fluoro-5-formyl-3-methylbenzoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H7FO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4H,1H3,(H,12,13) | ||||||||||||
Standard InChIKey | PUMZPAIEXQQPGS-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1=CC(=CC(=C1F)C(=O)O)C=O | ||||||||||||
PubChem Compound | 87295519 | ||||||||||||
Last Modified | Aug 16 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume